
Citropeptin
説明
Citropeptin is a cyclic hexadepsipeptide antibiotic first isolated from Streptomyces flavidovirens strain K3619 . It belongs to the azinothricin family of natural products, characterized by a 19-membered macrocyclic core composed of six alternating peptide and ester bonds (depsipeptide structure) and a variable fatty acid (FA) side chain . This compound exhibits potent cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive bacteria . Its structure was elucidated via NMR spectroscopy and crystallography, confirming similarities to azinothricin, A83586C, and GE3 in the peptide lactone core but distinct features in its acyl substituent .
特性
CAS番号 |
128554-13-2 |
---|---|
分子式 |
C50H82N8O15 |
分子量 |
1035.2 g/mol |
IUPAC名 |
2-[6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-4-methyl-3-(2-methylpropyl)-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]propanamide |
InChI |
InChI=1S/C50H82N8O15/c1-14-28(6)39(60)30(8)24-31(9)41-29(7)19-20-50(69,73-41)49(11,68)48(67)54-38-40(27(4)5)72-47(66)37(32(10)59)53-42(61)33-17-15-21-51-56(33)44(63)35(23-26(2)3)55(12)43(62)36(25-71-13)58(70)45(64)34-18-16-22-52-57(34)46(38)65/h14,24,26-27,29-30,32-38,40-41,51-52,59,68-70H,15-23,25H2,1-13H3,(H,53,61)(H,54,67)/b28-14+,31-24+ |
InChIキー |
HHBCEPSFYPJHIF-AIRRWTJMSA-N |
SMILES |
CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
異性体SMILES |
C/C=C(\C)/C(=O)C(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
正規SMILES |
CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
同義語 |
citropeptin |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Azinothricin-Family Compounds
Structural Features
Citropeptin shares a conserved cyclic hexadepsipeptide backbone with azinothricin-family members but differs in the acyl side chain and hydroxylation patterns. Key structural comparisons include:
Key Observations :
- Core Structure : All compounds share a conserved cyclic hexadepsipeptide backbone with two piperazic acid residues, critical for macrocycle formation .
- Acyl Side Chain: Variability in FA chain length, hydroxylation, and functional groups (e.g., pyrane, epoxide) dictates bioactivity and target specificity . This compound’s pyrane-containing FA distinguishes it from azinothricin’s hydroxylated C16 chain .
- Stereochemistry : Similar specific rotations ([α]D^20 ≈ −111° to −116°) indicate conserved stereochemistry in the peptide core .
Antitumor Activity
- This compound : Demonstrates cytotoxicity against HCT-116 colon cancer cells (IC50 ~0.1 µg/mL) .
- GE3: Reduces tumor volume by 47% in PSN1 pancreatic carcinoma xenografts at 2 mg/kg .
- A83586C/Azinothricin: Inhibit β-catenin/TCF4- and E2F-mediated transcription, disrupting cancer cell proliferation .
Antibacterial Activity
- This compound : Active against Staphylococcus aureus (MIC 0.5 µg/mL) .
- Variapeptin : Targets Gram-positive bacteria but exhibits mammalian cytotoxicity .
Apoptosis Induction
- Polyoxypeptin A: Induces apoptosis in AsPC-1 pancreatic adenocarcinoma cells at 0.062 µg/mL .
Research Implications and Gaps
Structure-Activity Relationships: The pyrane group in this compound’s FA may enhance membrane permeability compared to azinothricin’s hydroxylated chain .
Underexplored Biosynthesis: this compound’s gene cluster is uncharacterized, limiting engineering for yield or novel analogs .
Therapeutic Potential: Hybrid molecules (e.g., A83586C-citropeptin) highlight opportunities to optimize bioactivity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。